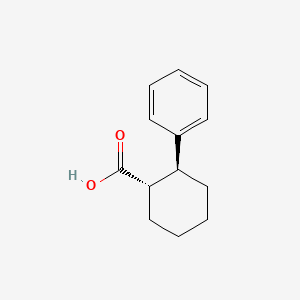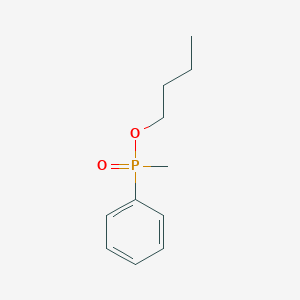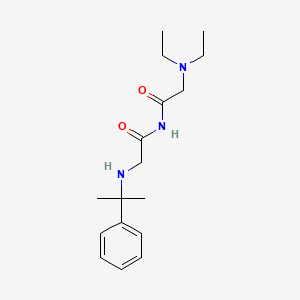![molecular formula C18H19N3O3 B14671870 Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 37801-68-6](/img/structure/B14671870.png)
Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves the reaction of 5-aminopyrazoles with diethyl ethoxymethylidene-malonate. The intermediate 4-hydroxypyrazolopyridines formed in this process are then converted into 4-chloro derivatives by the action of phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
化学反応の分析
Types of Reactions
Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen or add hydrogen atoms.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has been studied for various scientific research applications, including:
作用機序
The mechanism of action of ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. These compounds are known to inhibit various enzymes and receptors, leading to their biological effects. For example, they may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
Pyrazolo[4,3-b]pyridine: Another isomer with distinct chemical properties and applications.
Isothiazolopyridine: Exhibits similar biological activities but differs in its chemical structure.
Uniqueness
Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .
特性
CAS番号 |
37801-68-6 |
|---|---|
分子式 |
C18H19N3O3 |
分子量 |
325.4 g/mol |
IUPAC名 |
ethyl 1-ethyl-4-phenylmethoxypyrazolo[3,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C18H19N3O3/c1-3-21-17-14(11-20-21)16(15(10-19-17)18(22)23-4-2)24-12-13-8-6-5-7-9-13/h5-11H,3-4,12H2,1-2H3 |
InChIキー |
TUGZZMYUDBCKQH-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=NC=C(C(=C2C=N1)OCC3=CC=CC=C3)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



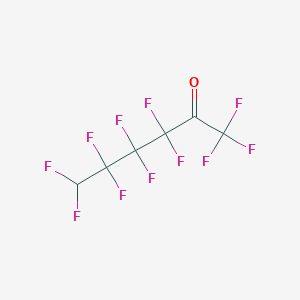
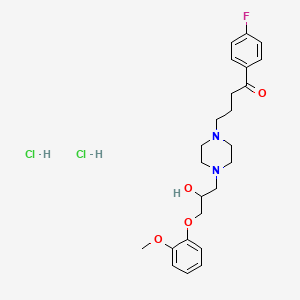
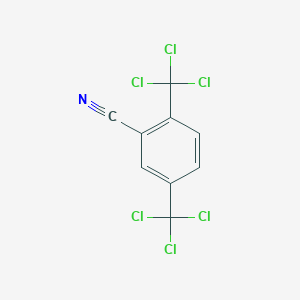
![[3-(2-Iodophenyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14671807.png)

![4-[2-(4-Methylphenyl)hydrazinylidene]-2-[(E)-(phenylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B14671815.png)
![Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate](/img/structure/B14671820.png)
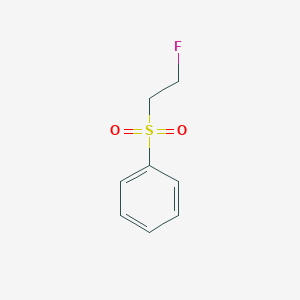
![Tetra([1,1'-biphenyl]-4-yl)stannane](/img/structure/B14671831.png)
